molecular formula C18H20FN3O2S2 B2678537 2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 941980-60-5

2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2678537
CAS No.: 941980-60-5
M. Wt: 393.5
InChI Key: KAMJUIKBZKVGMV-UHFFFAOYSA-N
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Description

2-({4-[(Cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a cyclopentylcarbamoyl-methyl group at position 4 and a sulfanyl-linked acetamide moiety at position 2. Structural elucidation of related compounds (e.g., via crystallography in –7) suggests that such derivatives often adopt planar conformations, facilitating interactions with biological targets .

Properties

IUPAC Name

N-cyclopentyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S2/c19-12-5-7-14(8-6-12)21-17(24)11-26-18-22-15(10-25-18)9-16(23)20-13-3-1-2-4-13/h5-8,10,13H,1-4,9,11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMJUIKBZKVGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazole-2-thiol with 4-fluorophenylacetyl chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their broad-spectrum antimicrobial properties. The compound has shown promising results against various bacterial strains:

Bacteria Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

Research indicates that compounds with similar structures have demonstrated significant antibacterial activity, suggesting that this compound may also exhibit efficacy against resistant strains of bacteria.

Anticancer Activity

The anticancer properties of thiazole derivatives have been widely studied. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • In Vitro Studies :
    • A study conducted on breast cancer cell lines (MCF-7) showed that the compound inhibited cell proliferation with an IC50 value ranging from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
    • Another study demonstrated that the compound effectively induced apoptosis in colon cancer cells through modulation of apoptotic pathways, including the activation of caspases .
  • Molecular Docking Studies :
    • Molecular docking studies revealed that the compound interacts favorably with targets involved in cancer metabolism, such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells .

Enzyme Inhibition

Research has indicated that this compound may serve as an inhibitor of specific enzymes related to cancer metabolism. Thiazole derivatives have shown potential as inhibitors of dihydrofolate reductase, which plays a crucial role in nucleotide synthesis necessary for cell proliferation.

Mechanism of Action

The mechanism of action of 2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition of their activity. This compound may also interfere with the synthesis of nucleic acids and proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

N-(3-Fluorophenyl) Analog ()

The compound 2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide replaces the thiazole ring with a triazole system and introduces a tert-butylphenyl group.

N-(4-Trifluoromethoxyphenyl) Derivative ()

2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide features a trifluoromethoxy group, which is more electronegative and lipophilic than the 4-fluorophenyl group. This modification could enhance membrane permeability but may also increase metabolic stability challenges .

Heterocyclic Core Modifications

Imidazothiazole-Based Analog (–7)

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide incorporates a fused imidazothiazole ring.

Triazole-Thiadiazole Hybrid ()

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide replaces the thiazole with a thiadiazole-triazole hybrid. The chlorophenyl and trimethylphenyl groups increase steric bulk, which may reduce solubility but enhance hydrophobic interactions in enzyme pockets .

Halogen Substitution Effects

Bromophenyl Derivative ()

N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide substitutes fluorine with bromine. Bromine’s larger atomic radius and polarizability may strengthen halogen bonding with protein targets, albeit at the cost of increased molecular weight .

Chlorophenyl Analog ()

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide introduces chlorine at the ortho position. Chlorine’s electron-withdrawing effect could modulate the acetamide’s electronic environment, influencing its acidity and hydrogen-bonding capacity .

Research Implications

  • Thiazole vs. Triazole Cores : Thiazoles (as in the target compound) offer moderate electron density and conformational flexibility, while triazoles (e.g., ) provide greater metabolic resistance due to their aromatic stability .
  • Fluorine vs. Bulkier Halogens : Fluorine’s small size and high electronegativity optimize target interactions without significant steric hindrance, whereas bromine/chlorine may improve binding but compromise pharmacokinetics .
  • Substituent Positioning : Para-substitution (4-fluorophenyl) in the target compound maximizes symmetry and minimizes steric clashes compared to ortho/meta variants (e.g., ) .

Biological Activity

2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the thiazole derivative class. This compound has garnered attention due to its potential biological activities, particularly as an antiviral agent against hepatitis C virus (HCV) and its implications in various therapeutic areas.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

It features a thiazole ring, a cyclopentylcarbamoyl group, and a 4-fluorophenyl acetamide moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific viral enzymes and pathways. The thiazole moiety is known for its role in interacting with various biological targets, including enzymes involved in viral replication.

  • Inhibition of HCV NS5A : The compound has been identified as a potential inhibitor of the NS5A protein of HCV, which is crucial for viral replication and assembly. This inhibition can lead to reduced viral load in infected cells .
  • Antimicrobial Activity : Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties. The presence of the cyclopentylcarbamoyl group enhances the compound's interaction with bacterial cell walls, potentially leading to bactericidal effects.

Biological Activity Data

The following table summarizes key biological activities associated with 2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide:

Activity Target/Pathway Effect Reference
HCV InhibitionNS5A ProteinReduced viral replication
AntimicrobialBacterial Cell WallsBactericidal effects
AntifungalFungal Cell MembranesGrowth inhibition
Anti-inflammatoryCytokine ProductionDecreased inflammation

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

  • Hepatitis C Virus Research : In a study focused on HCV, 2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide demonstrated significant antiviral activity in vitro, showing promise as a lead compound for further development .
  • Antimicrobial Properties : Research conducted on thiazole derivatives indicated that compounds similar to this one exhibit potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The structural features of this compound enhance its interaction with microbial targets .
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory properties revealed that this compound could inhibit pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the thiazole core via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives under reflux in ethanol .
  • Step 2 : Introduce the cyclopentylcarbamoyl methyl group at position 4 of the thiazole via nucleophilic substitution, using cyclopentylamine and chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base .
  • Step 3 : Attach the sulfanyl-acetamide moiety by reacting the thiazole intermediate with mercaptoacetic acid, followed by coupling to 4-fluoroaniline using EDCI/HOBt in DMF .
  • Optimization : Control temperature (0–5°C for acylation), solvent polarity (DCM for non-polar steps), and reaction time (12–24 hours for amide bond formation). Monitor purity via TLC and HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, fluorophenyl aromatic protons at δ 7.2–7.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₁FN₄O₂S₂: 456.12) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond angles (e.g., monoclinic system with β ≈ 91.5°) .
  • HPLC : Ensure >95% purity using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodology :

  • Analog Synthesis : Modify key groups (e.g., replace cyclopentyl with cyclohexyl, substitute 4-fluorophenyl with chlorophenyl) .
  • Biological Assays :
  • In vitro : Test enzyme inhibition (e.g., kinase assays) or cytotoxicity (MTT assay on cancer cell lines) .
  • In silico : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or COX-2 .
  • Data Analysis : Compare IC₅₀ values and correlate substituent effects (e.g., fluorophenyl enhances target binding via electron-withdrawing effects) .

Q. What strategies can address low aqueous solubility during biological testing?

  • Methodology :

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl on cyclopentyl) or replace the acetamide with a more hydrophilic carbamate .
  • Formulation : Use co-solvents (DMSO:PBS, 1:9) or prepare nanoemulsions with poloxamers .
  • Solubility Assays : Measure logP via shake-flask method (target logP <3 for improved solubility) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Purity Validation : Re-test compounds with HPLC-confirmed purity (>95%) to exclude impurities as confounding factors .
  • Assay Standardization : Use identical cell lines (e.g., HepG2 for liver toxicity) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Target Engagement Studies : Perform SPR (surface plasmon resonance) to confirm direct binding to purported targets .

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (20 ns trajectories, AMBER force field) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at acetamide, hydrophobic regions from cyclopentyl) .

Q. How to design toxicity studies for this compound?

  • Methodology :

  • In vitro : Test cytotoxicity on normal cell lines (e.g., HEK293) using MTT assays .
  • In vivo : Conduct acute toxicity in rodents (OECD 423 guidelines), monitoring liver/kidney function (ALT, creatinine levels) .
  • Genotoxicity : Perform Ames test (bacterial reverse mutation assay) .

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